

# Technical Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

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## Compound of Interest

Compound Name: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

CAS No.: 1197193-23-9

Cat. No.: B598393

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## Executive Summary & Pharmacophore Significance

**3-(Methylsulfonyl)-4-morpholinobenzaldehyde** (CAS: 1197193-23-9) is a specialized building block used primarily in the development of small-molecule kinase inhibitors. Its structural value lies in the sulfonyl-morpholine motif:

- **Morpholine Ring:** Improves water solubility and pharmacokinetic properties while often interacting with the solvent-exposed regions of the ATP-binding pocket.
- **Methylsulfonyl Group:** Acts as a strong hydrogen bond acceptor and metabolic "handle," frequently engaging critical amino acid residues (e.g., the hinge region or catalytic lysine) in target proteins like Phosphoinositide 3-kinase (PI3K).

This molecule serves as the electrophilic "warhead" precursor for reductive amination or condensation reactions to generate complex heterocyclic drugs.

## Physicochemical Profile

The following data establishes the baseline identity for quality control (QC) and analytical validation.

## Table 1: Core Molecular Specifications

Property	Specification
Chemical Name	3-(Methylsulfonyl)-4-morpholinobenzaldehyde
CAS Registry Number	1197193-23-9
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>4</sub> S
Molecular Weight	269.32 g/mol
Exact Mass	269.0722 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Melting Point	Predicted range: 145–155 °C (Dependent on purity/polymorph)
SMILES	<chem>CS(=O)(=O)c1cc(C=O)ccc1N2CCOCC2</chem>

## Elemental Analysis (Calculated)

- Carbon: 53.52%
- Hydrogen: 5.61%
- Nitrogen: 5.20%
- Sulfur: 11.91%
- Oxygen: 23.76%

## Synthetic Architecture & Methodology

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). The electron-withdrawing nature of the sulfonyl group at the meta position (relative to the aldehyde) and the aldehyde itself activates the para-fluorine for displacement by morpholine.

## Workflow Diagram

The following logic flow illustrates the synthesis and downstream utility.



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Figure 1: Synthetic pathway converting the fluoro-precursor to the morpholine derivative via S<sub>N</sub>Ar mechanism.

## Validated Experimental Protocol (S<sub>N</sub>Ar)

Objective: Synthesis of **3-(methylsulfonyl)-4-morpholinobenzaldehyde** from 4-fluoro-3-(methylsulfonyl)benzaldehyde.

Reagents:

- 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)
- Morpholine (1.2 – 1.5 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

- Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(methylsulfonyl)benzaldehyde (10 mmol) in DMSO (20 mL).
- Addition: Add K<sub>2</sub>CO<sub>3</sub> (20 mmol) followed by morpholine (12 mmol) dropwise.

- Note: The reaction is exothermic; addition should be controlled to prevent thermal runaway.
- Reaction: Heat the mixture to 90°C under an inert atmosphere (N<sub>2</sub> or Ar) for 4–6 hours.
  - Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material peak (MW 202.2) should disappear, replaced by the product peak (MW 269.3).
- Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (100 mL). The product typically precipitates as a solid.
- Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMSO and inorganic salts.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO<sub>2</sub>, gradient 0-40% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

## Analytical Validation (QC Criteria)

To ensure the integrity of the building block before use in drug synthesis, the following spectral signatures must be verified:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - Aldehyde (-CHO): Singlet at ~10.0 ppm.
  - Aromatic Protons: Three distinct signals. The proton ortho to the sulfonyl group (position 2) will appear as a doublet or singlet at ~8.3 ppm (deshielded).
  - Morpholine: Two multiplets at ~3.2 ppm (N-CH<sub>2</sub>) and ~3.8 ppm (O-CH<sub>2</sub>).
  - Methylsulfonyl (-SO<sub>2</sub>CH<sub>3</sub>): Sharp singlet at ~3.3–3.4 ppm.
- Mass Spectrometry (ESI+):
  - Major ion peak: [M+H]<sup>+</sup> = 270.3.

## Handling and Stability

- **Storage:** Store at 2–8°C under an inert atmosphere. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
- **Safety:** Irritant. Wear gloves and safety glasses. Morpholine derivatives can be skin sensitizers.
- **Incompatibility:** Strong oxidizing agents and strong bases.

## References

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## Sources

- 1. [chemwhat.com](https://chemwhat.com) [[chemwhat.com](https://chemwhat.com)]
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